

# ABBV-712: A Comparative Guide to its TYK2 Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ABBV-712

Cat. No.: B15611606

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase 2 (TYK2) inhibitor **ABBV-712** with other selective TYK2 inhibitors, focusing on their selectivity profiles and the supporting experimental data. As a member of the Janus kinase (JAK) family, TYK2 is a key mediator in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, making it an attractive target for the treatment of various autoimmune and inflammatory diseases.<sup>[1][2][3]</sup> **ABBV-712**, like other next-generation TYK2 inhibitors, achieves its selectivity by targeting the regulatory pseudokinase (JH2) domain, offering a differentiated profile from traditional JAK inhibitors that target the more conserved catalytic (JH1) domain.<sup>[4][5]</sup>

## Comparative Selectivity Profile

The selectivity of TYK2 inhibitors is a critical attribute, as off-target inhibition of other JAK family members (JAK1, JAK2, and JAK3) can be associated with a range of adverse effects. The following tables summarize the in vitro potency and selectivity of **ABBV-712** in comparison to other notable TYK2 inhibitors, deucravacitinib and zasocitinib (TAK-279).

Table 1: In Vitro Potency of TYK2 Inhibitors

Compound	Assay Type	Target	EC50 / IC50 / Ki (nM)	Reference
ABBV-712	Cellular Assay	TYK2	190	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Human Whole Blood	TYK2	170	<a href="#">[6]</a> <a href="#">[9]</a>	
JH2 Domain Binding	TYK2 JH2	10	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>	
Deucravacitinib	Probe Displacement	TYK2	0.2	
Cellular Signaling	TYK2 (IL-12/IL-23/IFN- $\alpha$ )	2 - 19	<a href="#">[10]</a>	<a href="#">[10]</a>
JH2 Domain Binding	TYK2 JH2	0.02 (Ki)	<a href="#">[11]</a>	
Zasocitinib (TAK-279)	JH2 Domain Binding	TYK2 JH2	0.0087 (Ki)	

Table 2: Selectivity of TYK2 Inhibitors against other JAK Family Members

Compound	Target	EC50 / IC50 / Ki (nM)	Selectivity (Fold vs. TYK2)	Reference
ABBV-712	JAK1	>25,000	>131	<a href="#">[7]</a>
JAK2	>25,000	>131	<a href="#">[7]</a>	
JAK3	>25,000	>131	<a href="#">[7]</a>	
Deucravacitinib	JAK1	>10,000 (binding)	>100 (cellular)	<a href="#">[4]</a> <a href="#">[10]</a>
JAK2	>10,000 (binding)	>2000 (cellular)	<a href="#">[4]</a> <a href="#">[10]</a>	
JAK3	>10,000 (binding)	>100 (cellular)	<a href="#">[4]</a> <a href="#">[10]</a>	
Zasocitinib (TAK-279)	JAK1 JH2	>15,000 (Ki)	>1,724,137	<a href="#">[12]</a>

## Experimental Protocols

The determination of the selectivity profile of TYK2 inhibitors involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

### Biochemical Kinase Activity and Binding Assays

These assays are designed to measure the direct interaction of the inhibitor with purified kinase domains.

- Objective: To determine the IC50 or Ki values of the inhibitor against purified TYK2, JAK1, JAK2, and JAK3 enzymes or their pseudokinase (JH2) domains.
- Principle:
  - Kinase Activity Assays: Measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The remaining ATP after the reaction is often quantified using a luminescence-based method.

- Binding Assays (e.g., Homogeneous Time-Resolved Fluorescence - HTRF): Quantify the displacement of a fluorescently labeled ligand from the kinase domain by the inhibitor. The resulting change in the FRET signal is proportional to the binding affinity of the inhibitor.
- General Procedure:
  - Purified recombinant JAK family kinase domains (JH1 or JH2) are used.
  - The inhibitor is serially diluted and incubated with the kinase domain.
  - For activity assays, a substrate and ATP are added to initiate the reaction. For binding assays, a fluorescent probe is added.
  - After incubation, the reaction is stopped, and the signal (luminescence or HTRF) is measured using a plate reader.
  - IC<sub>50</sub> or K<sub>i</sub> values are calculated by fitting the dose-response curves to a suitable pharmacological model.

## Cellular Phospho-STAT Assays

These assays assess the functional consequence of TYK2 inhibition in a cellular context by measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.

- Objective: To determine the EC<sub>50</sub> of the inhibitor for the inhibition of cytokine-induced STAT phosphorylation.
- Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in relevant cell lines or primary cells. The phosphorylation of specific STAT proteins is then quantified.
- General Procedure:
  - Cell Preparation: A suitable cell line (e.g., TF-1 for JAK1, UT-7/EPO for JAK2) or primary cells (e.g., T-blasts for JAK1/3) are cultured.[\[13\]](#)[\[14\]](#)
  - Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor.

- Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK pathway (e.g., IL-6 for JAK1/pSTAT3, EPO for JAK2/pSTAT5, IL-2 for JAK1/3/pSTAT5, IL-12 for TYK2/JAK2/pSTAT4).[\[13\]](#)[\[14\]](#)
- Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated STATs are measured using methods such as ELISA, Western blotting, or flow cytometry.
- Data Analysis: EC50 values are determined by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.

## Human Whole Blood Assays

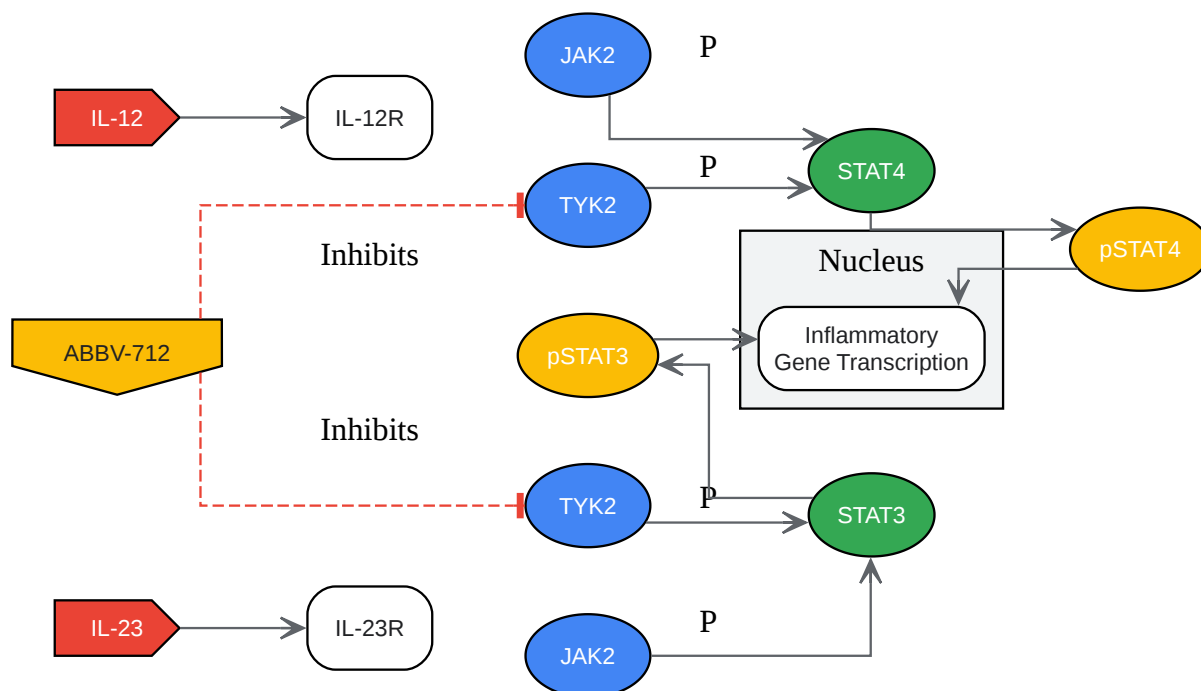
These assays provide a more physiologically relevant assessment of inhibitor activity and selectivity in the complex environment of human whole blood.

- Objective: To determine the EC50 of the inhibitor in a whole blood matrix.
- Principle: Fresh human whole blood is treated with the inhibitor and then stimulated with cytokines to activate specific JAK pathways. The readout is typically the measurement of downstream cytokine production (e.g., IFN- $\gamma$ ) or STAT phosphorylation in specific immune cell subsets.[\[1\]](#)
- General Procedure:
  - Freshly drawn human whole blood is aliquoted.
  - The blood is pre-incubated with a range of inhibitor concentrations.
  - Cytokine stimulation is performed (e.g., IL-12 and IL-18 to induce IFN- $\gamma$  production via the TYK2/JAK2 pathway).[\[12\]](#)
  - After an incubation period, plasma is collected for cytokine measurement by ELISA, or specific cell populations are analyzed for phospho-STAT levels by flow cytometry.
  - EC50 values are calculated from the dose-response curves.

## Visualizations

## TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signals from IL-12 and IL-23, leading to the activation of STAT proteins and subsequent gene transcription involved in inflammatory responses.

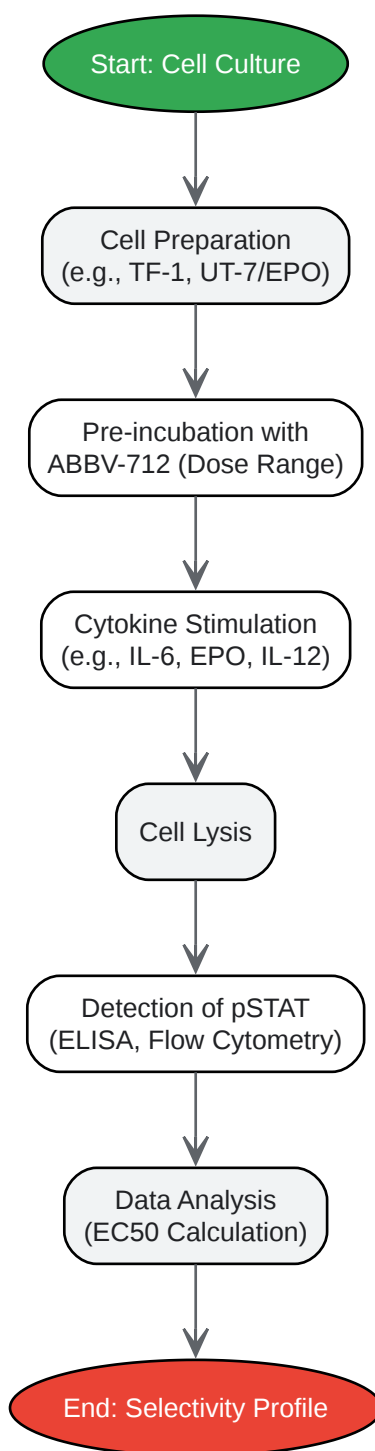


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Caption: TYK2 signaling pathway in response to IL-12 and IL-23, and the inhibitory action of **ABBV-712**.

## Experimental Workflow for Cellular Phospho-STAT Assay

The following diagram outlines the general workflow for assessing the inhibitory activity of a compound on cytokine-induced STAT phosphorylation.



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Caption: General workflow for a cellular phospho-STAT assay to determine inhibitor potency.

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